molecular formula C10H12N2O2 B8110067 cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone

cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone

Cat. No.: B8110067
M. Wt: 192.21 g/mol
InChI Key: MUJPBOKHBHSIEZ-SFYZADRCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone: is a complex organic compound featuring a diazabicycloheptane core structure fused with a furan ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is the organocatalyzed asymmetric Michael addition of substituted tri-ketopiperazines to enones, followed by regioselective manipulations to form the desired bicyclic structure . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure high yield and enantioselectivity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade catalysts, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone can undergo various chemical reactions, including:

    Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under controlled temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride, often in anhydrous solvents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The diazabicycloheptane core structure allows it to fit into active sites of enzymes or bind to receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

cis-3,6-Diazabicyclo[3.2.0]heptan-3-yl(furan-2-yl)methanone can be compared with other diazabicycloheptane derivatives and furan-containing compounds:

The uniqueness of this compound lies in its specific combination of the diazabicycloheptane core with a furan ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[(1R,5R)-3,6-diazabicyclo[3.2.0]heptan-3-yl]-(furan-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-10(9-2-1-3-14-9)12-5-7-4-11-8(7)6-12/h1-3,7-8,11H,4-6H2/t7-,8+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJPBOKHBHSIEZ-SFYZADRCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC2N1)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2CN(C[C@@H]2N1)C(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.